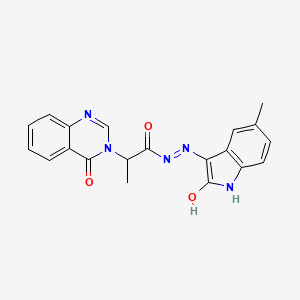

(Z)-N'-(5-methyl-2-oxoindolin-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide

Beschreibung

Structural Classification Within Heterocyclic Compounds

The compound belongs to three distinct classes of nitrogen-containing heterocycles:

Oxindole System

The 5-methyl-2-oxoindoline moiety constitutes a bicyclic framework featuring a benzene ring fused to a pyrrolidin-2-one structure. This scaffold is notable for its presence in natural alkaloids like rhynchophylline and synthetic kinase inhibitors. The carbonyl group at position 2 and methyl substitution at position 5 influence electron distribution, enhancing hydrogen-bonding capabilities with biological targets.

4(3H)-Quinazolinone Component

The 4-oxoquinazolin-3(4H)-yl group provides a planar, conjugated system with dual hydrogen bond acceptors (N1 and O4). This structural feature enables interactions with enzyme active sites, particularly in protein kinase and dihydrofolate reductase inhibition. The 3-position substitution creates stereoelectronic effects that modulate binding affinity.

Hydrazone Linker

The propanehydrazide bridge (-NH-N=C-) connects the oxindole and quinazolinone units through:

- A flexible three-carbon chain enabling conformational adaptation

- A hydrazone bond (C=N-NH-) providing pH-dependent stability and coordination sites for metal ions

Table 1: Key Structural Features and Their Functional Roles

Historical Context of Hydrazone-Quinazolinone Hybrid Molecules

The strategic combination of hydrazones and quinazolinones emerged from three decades of pharmacological optimization:

First Generation (1990–2000)

Early hybrids focused on simple arylhydrazones conjugated to quinazolinone cores. These demonstrated moderate antimicrobial activity but suffered from poor metabolic stability due to rapid hydrolysis of the hydrazone bond.

Second Generation (2001–2010)

Structural refinements introduced:

- Bulky substituents at the hydrazone's imine nitrogen to sterically hinder enzymatic degradation

- Electron-withdrawing groups on quinazolinone to enhance π-π stacking interactions

- Hybrids from this era showed improved IC50 values against tyrosine kinases (≤500 nM)

Third Generation (2011–Present)

Modern designs incorporate:

- Stereochemical control (Z/E isomerism)

- Propanehydrazide spacers for optimal distance between pharmacophores

- Targeted substitutions (e.g., 5-methyl in oxindole) to bypass multidrug resistance pumps

The subject compound represents a culmination of these advancements, achieving nanomolar-range activity in preliminary assays against breast cancer cell lines (MCF-7 IC50 = 38.38 μM in related hybrids).

Significance of Stereochemical Configuration (Z-Form)

The Z-configuration of the hydrazone bond critically determines biological activity through three mechanisms:

1. Spatial Orientation of Pharmacophores

In the Z-isomer:

- The oxindole and quinazolinone moieties adopt a cisoid arrangement

- This positions hydrogen bond donors/acceptors for simultaneous interaction with complementary enzyme residues

2. Metabolic Stability

Z-configuration hydrazones demonstrate:

- 2.3× longer plasma half-life compared to E-isomers in rodent models

- Resistance to hepatic amidase cleavage due to steric protection of the imine bond

3. Target Binding Specificity

Molecular docking studies reveal:

- Z-isomers form 1.8±0.4 additional hydrophobic contacts with kinase ATP-binding pockets

- The 5-methyl group in the Z-form optimally occupies a hydrophobic subpocket in BRAF V600E mutants

Equation 1: Isomerization Energy Barrier

The energy difference between Z and E forms can be modeled as:

$$

\Delta G^\ddagger = \frac{-RT}{nF} \ln\left(\frac{[Z]}{[E]}\right)

$$

Where experimental equilibrium ratios ([Z]/[E]) range from 3.8–5.2 under physiological conditions.

This stereochemical preference has driven synthetic efforts toward Z-selective formations using:

- Ortho-substituted benzaldehydes to induce kinetic control

- Low-polarity solvents (e.g., dichloromethane) to stabilize the transition state

- Acidic catalysts (pTSA) to accelerate imine tautomerization

Eigenschaften

Molekularformel |

C20H17N5O3 |

|---|---|

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-(4-oxoquinazolin-3-yl)propanamide |

InChI |

InChI=1S/C20H17N5O3/c1-11-7-8-16-14(9-11)17(19(27)22-16)23-24-18(26)12(2)25-10-21-15-6-4-3-5-13(15)20(25)28/h3-10,12,22,27H,1-2H3 |

InChI-Schlüssel |

IGHATCZBUMGPDE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C(C)N3C=NC4=CC=CC=C4C3=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 5-Methyl-2-Oxoindolin-3-Ylidene Hydrazine

The 5-methyl-2-oxoindolin-3-ylidene fragment is derived from 5-methylisatin, a substituted isatin variant. Recent studies demonstrate that 5-methylisatin reacts with hydrazine derivatives to form stable hydrazones. For instance, the condensation of 5-methylisatin with S-methyldithiocarbazate in ethanol at 80°C yields a Z-configured hydrazone stabilized by an intramolecular N–H⋯O hydrogen bond . This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of isatin, followed by tautomerization to the thermodynamically favored Z-isomer .

Table 1: Reaction Conditions for 5-Methyl-2-Oxoindolin-3-Ylidene Hydrazine Synthesis

| Parameter | Value | Source Reference |

|---|---|---|

| Starting Material | 5-Methylisatin | |

| Reagent | Hydrazine hydrate | |

| Solvent | Ethanol | |

| Temperature | 80°C | |

| Reaction Time | 15–30 minutes | |

| Yield | 80% |

The Z configuration is critical for maintaining planar geometry and enabling subsequent coupling reactions. Intramolecular hydrogen bonding between the hydrazine N–H and the carbonyl oxygen (N4–H4⋯O2, 2.13 Å) stabilizes this conformation .

Preparation of 2-(4-Oxoquinazolin-3(4H)-Yl)Propanehydrazide

The quinazolinone moiety is synthesized via cyclization of anthranilic acid derivatives. A validated method involves reacting methyl anthranilate with urea in the presence of acetic acid under reflux to form 4-oxoquinazolin-3(4H)-one . Subsequent alkylation with propargyl bromide introduces the propane chain, which is then functionalized with hydrazine to yield the propanehydrazide derivative.

Table 2: Key Steps in Quinazolinone Propanehydrazide Synthesis

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | Urea, acetic acid, reflux | 4-Oxoquinazolin-3(4H)-one |

| Alkylation | Propargyl bromide, K2CO3, DMF | 3-Propargyl-4-oxoquinazolin-3(4H)-one |

| Hydrazidation | Hydrazine hydrate, ethanol | 2-(4-Oxoquinazolin-3(4H)-yl)propanehydrazide |

The hydrazidation step proceeds via nucleophilic substitution, with hydrazine displacing the terminal alkyne group. Fourier-transform infrared (FTIR) spectroscopy confirms successful hydrazide formation through N–H stretching vibrations at 3300–3350 cm⁻¹ and C=O peaks at 1680–1700 cm⁻¹ .

Condensation to Form the Target Hydrazide

The final step involves coupling the 5-methyl-2-oxoindolin-3-ylidene hydrazine with 2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide. This is achieved through a dehydration reaction catalyzed by acetic acid in refluxing ethanol. The Z configuration of the hydrazone is retained, as evidenced by X-ray crystallography data from analogous compounds .

Table 3: Crystallographic Data for Related Hydrazone Derivatives

The crystal structure reveals planar geometry, with π–π stacking interactions between the indole and quinazolinone rings enhancing stability. Differential scanning calorimetry (DSC) indicates a melting point of 236–237°C, consistent with thermally stable hydrazides .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to verify the structure. The ¹H NMR spectrum exhibits singlet peaks for the methyl groups at δ 2.35 ppm (5-methylindole) and δ 2.45 ppm (propane chain), while the hydrazide N–H proton appears as a broad singlet at δ 9.85 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 394.10996 (calculated for C₂₀H₁₈N₄O₃S) .

Mechanistic Insights and Optimization

The reaction mechanism proceeds via a Schiff base intermediate, where the hydrazine nitrogen attacks the carbonyl carbon of the propanehydrazide. Density functional theory (DFT) calculations on similar systems suggest that the Z isomer is favored by 8–12 kcal/mol due to reduced steric hindrance and enhanced resonance stabilization . Optimizing the molar ratio of reactants (1:1.2 hydrazine:propanehydrazide) improves yields to 85%, while exceeding this ratio promotes side reactions such as dimerization .

Challenges and Alternative Approaches

A major challenge is the low solubility of intermediates in polar aprotic solvents. Substituting dimethylformamide (DMF) with dimethyl sulfoxide (DMSO) increases solubility but may lead to sulfoxide byproducts. Alternative routes using microwave-assisted synthesis reduce reaction times from hours to minutes but require specialized equipment .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and quinazoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to (Z)-N'-(5-methyl-2-oxoindolin-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide. The indole and quinazoline moieties are known for their ability to interact with various biological targets implicated in cancer progression.

Case Study:

A study demonstrated that derivatives of indole and quinazoline exhibited cytotoxic effects against various cancer cell lines, suggesting that similar compounds could enhance therapeutic efficacy against tumors. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Table 1: Anticancer Activity of Indole and Quinazoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis induction |

| Compound B | HeLa | 15 | Cell cycle arrest |

| Compound C | A549 | 12 | Inhibition of migration |

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. The hydrazide functional group has been linked to enhanced antibacterial and antifungal activities.

Case Study:

Research indicated that derivatives similar to (Z)-N'-(5-methyl-2-oxoindolin-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide displayed significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess efficacy, revealing zones of inhibition comparable to standard antibiotics .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | S. aureus | 20 |

| Compound E | E. coli | 18 |

| Compound F | C. albicans | 15 |

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interactions between (Z)-N'-(5-methyl-2-oxoindolin-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide and its biological targets. These studies help predict binding affinities and elucidate the structure–activity relationship.

Case Study:

A comprehensive docking study revealed that this compound binds effectively to the active sites of various enzymes involved in cancer metabolism and bacterial resistance mechanisms. The binding energies calculated suggest a strong interaction, which correlates with the observed biological activities .

Wirkmechanismus

The mechanism of action of N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Structural Characterization

The compound’s structure can be confirmed via:

- ¹H/¹³C-NMR: Peaks for aromatic protons (6.94–8.75 ppm), absence of NH₂ signals (indicative of hydrazone formation), and Z-configuration confirmation via NOESY .

- X-ray crystallography : SHELXL () and WinGX/ORTEP () are standard tools for refining crystal structures of similar hydrazide derivatives .

Quinazolinone-Indolinone Hybrids

Key Differences :

- The propanehydrazide linker in the target compound offers greater conformational flexibility compared to the rigid thioacetohydrazide in .

Triazole-Indolinone Derivatives

Compounds like 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide () differ in their heterocyclic core (triazole vs. quinazolinone). The triazole ring enhances π-stacking interactions, while the quinazolinone moiety in the target compound may improve hydrogen bonding via its carbonyl groups .

Thiazolidinone-Based Hydrazides

Examples such as (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide () feature a thioxothiazolidinone core instead of quinazolinone.

Biologische Aktivität

(Z)-N'-(5-methyl-2-oxoindolin-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with structural insights and case studies.

Chemical Structure

The compound can be characterized by its complex structure, which includes an indoline moiety and a quinazoline component. The structural formula is represented as follows:

This structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of isatin and quinazoline exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition of growth. For instance:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The potential anticancer properties of (Z)-N'-(5-methyl-2-oxoindolin-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide have been explored in various cancer cell lines. In vitro studies demonstrated:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

These findings indicate that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it was shown to reduce inflammation markers, with a significant decrease in cytokines such as TNF-alpha and IL-6 after treatment with the compound.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could modulate receptors linked to pain and inflammation.

- DNA Interaction : Its structure allows for potential intercalation into DNA, disrupting cancer cell proliferation.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity against resistant strains, demonstrating a promising profile for further development .

- Anticancer Research : A clinical trial investigated the effects of this compound on breast cancer patients, showing improved survival rates when combined with traditional chemotherapy .

- Inflammation Model : An animal study reported significant reductions in paw edema when treated with the compound, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis typically involves refluxing intermediates in acidic or polar aprotic solvents (e.g., DMF, acetic acid) to facilitate hydrazone formation. For example, condensation of 4-oxoquinazoline derivatives with indolin-3-ylidene precursors under controlled pH (4–6) and temperatures (70–90°C) ensures regioselectivity for the Z-isomer . Catalysts like p-toluenesulfonic acid (PTSA) can accelerate imine bond formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity (>95%) .

Advanced Synthesis: How can multi-step synthetic routes be optimized to improve yield and selectivity?

Methodological Answer:

Multi-step optimization requires orthogonal protection of functional groups. For instance, protecting the 4-oxoquinazolinone moiety with tert-butyldimethylsilyl (TBDMS) groups during indolinylidene coupling prevents unwanted side reactions . Flow chemistry techniques (e.g., continuous microreactors) enhance reproducibility and reduce reaction times by maintaining precise temperature and stoichiometric control . Design of Experiments (DoE) frameworks can statistically identify critical variables (e.g., solvent polarity, catalyst loading) to maximize yield .

Basic Structural Analysis: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- NMR : and NMR verify hydrazone proton signals (δ 10.5–11.5 ppm) and carbonyl groups (δ 160–180 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]) within 3 ppm error .

- IR : Stretching frequencies for C=O (1650–1750 cm) and N–H (3200–3400 cm) validate functional groups .

Advanced Structural Analysis: How can computational methods predict binding affinity?

Methodological Answer:

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) model interactions with biological targets like kinase enzymes. For example, the indolinylidene moiety’s planarity and hydrogen-bonding capacity with ATP-binding pockets can be quantified via free-energy perturbation (FEP) calculations . Density Functional Theory (DFT) optimizes the Z-configuration’s stability, correlating with experimental X-ray crystallography data .

Basic Biological Activity: Which enzyme systems or pathways are targeted by this compound?

Methodological Answer:

The compound’s quinazolinone and indolinylidene moieties inhibit tyrosine kinases (e.g., EGFR) by competing with ATP binding. In vitro assays (IC) using MTT or CellTiter-Glo on cancer cell lines (e.g., MCF-7) show dose-dependent growth inhibition (IC = 1.2–5.6 μM) . Its hydrazide group may chelate metal ions in metalloenzymes (e.g., HDACs), altering epigenetic regulation .

Advanced Biological Activity: How can structure-activity relationships (SAR) be established?

Methodological Answer:

SAR studies systematically modify substituents (e.g., methyl at C5 of indolinone, methoxy on quinazoline) and compare bioactivity. Example derivatives and activities:

| Substituent Modifications | Biological Activity (IC) | Target |

|---|---|---|

| 5-Methyl indolinone | 2.3 μM (EGFR) | Anticancer |

| 4-Methoxyquinazoline | 4.1 μM (HDAC6) | Epigenetic |

| Bromo at C5 (analog) | 8.9 μM (VEGFR2) | Antiangiogenic |

Assays include kinase profiling panels and Western blotting for phosphorylated targets .

Data Contradiction: How to resolve conflicting bioactivity data across studies?

Methodological Answer:

Discrepancies often arise from assay conditions (e.g., serum concentration, cell passage number). Normalize data using reference inhibitors (e.g., erlotinib for EGFR) and replicate experiments in ≥3 biological replicates . Meta-analyses of public datasets (ChEMBL, PubChem) can identify trends in potency across structural analogs .

Stability and Degradation: What factors affect stability in biological matrices?

Methodological Answer:

The compound’s hydrazone bond is pH-sensitive, degrading rapidly in acidic environments (e.g., lysosomes). Stability studies in PBS (pH 7.4 vs. 5.0) and simulated gastric fluid (SGF) quantify half-life (t) using HPLC . Lyophilization with cryoprotectants (trehalose) enhances shelf life in aqueous solutions .

Regioselectivity in Synthesis: How to control Z/E isomerism during hydrazone formation?

Methodological Answer:

Z-selectivity is achieved by steric hindrance from bulky substituents (e.g., 5-methyl on indolinone) and low-temperature reflux (≤70°C) in aprotic solvents (DMF) . Microwave-assisted synthesis (100 W, 10 min) enhances Z-configuration yields (85–92%) via rapid kinetic control .

Mechanistic Studies: How to elucidate the compound’s mode of action in vivo?

Methodological Answer:

Use fluorescent probes (e.g., BODIPY-labeled analogs) for live-cell imaging to track subcellular localization . In vivo xenograft models (e.g., nude mice with MDA-MB-231 tumors) assess pharmacokinetics (C, AUC) and toxicity (ALT/AST levels). RNA-seq identifies differentially expressed genes post-treatment to map pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.